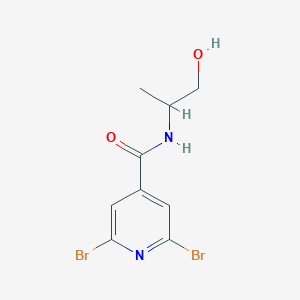
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, a hydroxypropan-2-yl group attached to the nitrogen atom, and a carboxamide group at the 4 position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dibromopyridine with 1-hydroxypropan-2-amine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxypropan-2-yl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
科学研究应用
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The hydroxypropan-2-yl group and carboxamide moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,6-Dibromopyridine: Lacks the hydroxypropan-2-yl and carboxamide groups.
N-(1-Hydroxypropan-2-yl)pyridine-4-carboxamide: Lacks the bromine atoms.
2,6-Dibromo-N-(1-hydroxyethyl)pyridine-4-carboxamide: Has a different alkyl group attached to the nitrogen atom.
Uniqueness
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is unique due to the combination of bromine atoms, hydroxypropan-2-yl group, and carboxamide moiety, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
属性
IUPAC Name |
2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPACJBSUVJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

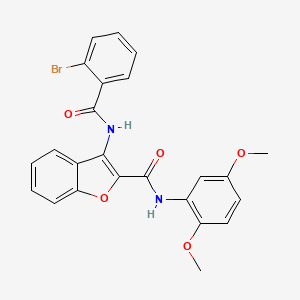

![ethyl 2-{[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]amino}-2-phenylacetate](/img/structure/B2365508.png)
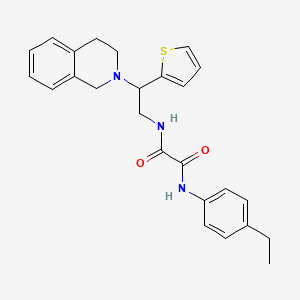
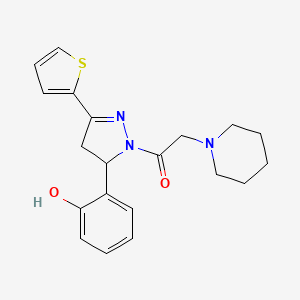
![N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2365511.png)
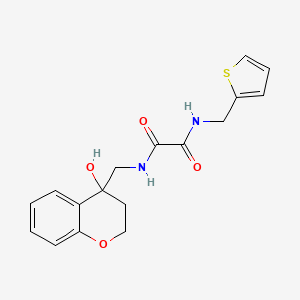
![3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
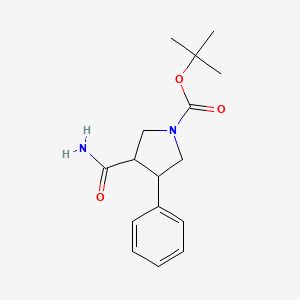
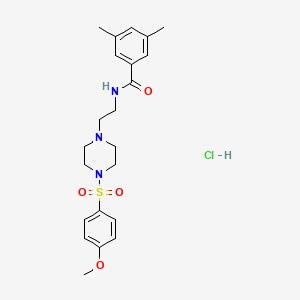
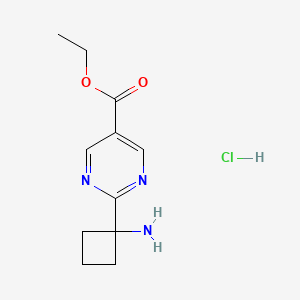
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
